{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
Description
Properties
CAS No. |
1855949-58-4 |
|---|---|
Molecular Formula |
C11H15F2N5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-2-17-6-4-9(16-17)7-14-8-10-3-5-15-18(10)11(12)13/h3-6,11,14H,2,7-8H2,1H3 |
InChI Key |
XZTDHTQEQMBERR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Difluoroacetylcarboxylates
Patent WO2014120397A1 outlines a four-step protocol for synthesizing 3-difluoromethylpyrazole derivatives:
- Acidification of Sodium Enolate : Alkyl difluoroacetoacetate (Formula VI-A) is prepared by acidifying its sodium enolate with carbonic acid generated in situ from CO₂ and water. The crude product is isolated via fractional distillation (75–80% yield).
- Alkoxycarbonylation : The purified ester reacts with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A).
- Cyclization with Methylhydrazine : A two-phase system (toluene/water) with sodium bicarbonate facilitates ring closure. Methylhydrazine in the aqueous phase reacts with the alkoxymethylene intermediate at −10°C to 0°C, yielding 3-difluoromethyl-1-methylpyrazole-4-carboxylate.
- Hydrolysis and Reduction : The ester is hydrolyzed to carboxylic acid and reduced to the corresponding alcohol (pyrazole-5-yl methanol) using LiAlH₄ or NaBH₄.
Key Parameters :
Alternative Route via Electrochemical Coupling
Recent advances in electrochemical synthesis (source) demonstrate site-selective coupling of 3,5-diamino-4-cyanopyrazole to form bis-pyrazoles. While this method primarily targets N–N bonds, modifying the electrolyte (e.g., using NH₄PF₆ in acetonitrile) could enable selective functionalization of the pyrazole nitrogen for subsequent methylenation.
Synthesis of 1-Ethyl-1H-Pyrazole-3-yl Methanol Intermediate
The 1-ethylpyrazole moiety is synthesized via analogous cyclization strategies, substituting methylhydrazine with ethylhydrazine.
Ethylhydrazine Cyclocondensation
Patent CN106831586A details a scalable method for pyrazole amines:
- Reaction Setup : Toluene and methylene chloride are stirred at 20–30°C for 25–35 minutes.
- Hydrazine Addition : Ethylhydrazine is added dropwise at <15°C, followed by stepwise heating to 55–60°C over 6 hours.
- Crystallization and Isolation : Cooling to −10°C induces crystallization. Filtration and drying yield the pyrazole-3-carboxylate, which is reduced to the alcohol.
Optimization Insights :
- Air-cooling at 2000–2500 rpm ensures precise temperature control during exothermic reactions.
- Reusing organic phases (toluene) improves cost efficiency.
Coupling via Reductive Amination
The methyleneamine bridge is formed by reacting aldehyde derivatives of both pyrazole alcohols with a primary amine under reductive conditions.
Aldehyde Preparation
- Oxidation of Pyrazole Alcohols : Pyrazole-5-yl and pyrazole-3-yl methanols are oxidized to their corresponding aldehydes using MnO₂ or TEMPO/NaClO.
Reductive Amination Protocol
- Reaction Conditions : Aldehydes and ammonium acetate are stirred in methanol with NaBH₃CN at 25°C for 12 hours.
- Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Yield Data :
| Step | Yield (%) | Source |
|---|---|---|
| Aldehyde Oxidation | 85–90 | |
| Reductive Amination | 70–75 |
Alternative Coupling Strategies
Nucleophilic Substitution
Electrochemical Coupling
While source focuses on N–N bonds, adapting the protocol for C–N bond formation could involve:
Challenges and Optimization
Regioselectivity in Cyclization
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while reduction can produce ethylated pyrazole derivatives.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual pyrazole core and fluorinated substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Ring Modifications : Replacement of one pyrazole with a thiazole (as in ) alters electronic properties and binding affinity, often reducing metabolic stability but improving target specificity.
Physicochemical Properties
- Solubility: The difluoromethyl group increases solubility in organic solvents compared to non-fluorinated analogs (e.g., methyl-substituted derivatives in ).
- pKa : The ethyl group on the 3-yl pyrazole slightly elevates the basicity (estimated pKa ~7.5) relative to methyl-substituted analogs (pKa ~6.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
